4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol

Serotonin receptor pharmacology Indole alkaloid SAR Regioisomer comparison

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors often face metabolic instability with 3-substituted indole scaffolds. This C4-dimethylaminomethyl indole directly addresses that bottleneck. • Blocked N1/C2 methylation prevents oxidative metabolism, delivering half-life advantages over unmethylated analogs like gramine • Pre-installed tertiary amine enables direct parallel library alkylation without indole N-H protection, saving one synthetic step per derivative • Dual ionizable centers (amine pKa ~8.5-9.5; phenol ~9.5-10.5) enable salt formation strategies for in vivo dosing Supplied at ≥95% purity in 10 mg to bulk quantities. In stock for immediate dispatch.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B13102110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2CN(C)C)O
InChIInChI=1S/C13H18N2O/c1-9-7-10-11(8-14(2)3)13(16)6-5-12(10)15(9)4/h5-7,16H,8H2,1-4H3
InChIKeyXUUTUARTXYDRFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement of 4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol


4-((Dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol (CAS 802029-39-6) is a fully substituted synthetic indole derivative with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . The compound features a 5-hydroxyindole core bearing methyl groups at the N1 and C2 positions and a dimethylaminomethyl substituent at C4. This substitution pattern distinguishes it from the more common 3-substituted indole alkaloids such as gramine and bufotenine. Computed physicochemical properties include a density of 1.09 g/cm³, a boiling point of 357.6 °C at 760 mmHg, and a refractive index of 1.567 . The compound is supplied as a research chemical with typical purity ≥95% and is primarily employed as a synthetic building block in medicinal chemistry and kinase inhibitor drug discovery programs [1].

Why 3-Substituted or Non-Methylated Indole Analogs Cannot Substitute


Substitution of 4-((dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol with commonly available analogs such as gramine (3-dimethylaminomethylindole, CAS 87-52-5), bufotenine (3-(2-dimethylaminoethyl)-1H-indol-5-ol, CAS 487-93-4), or 1,2-dimethyl-1H-indol-5-ol (CAS 25888-06-6) introduces functionally consequential differences in both physicochemical and pharmacological profiles. The C4 dimethylaminomethyl substituent places the basic nitrogen in a distinct spatial orientation relative to the 5-OH group compared to 3-substituted regioisomers, which is expected to alter hydrogen-bonding networks and target engagement geometry at kinase ATP-binding pockets and aminergic receptors . The N1 and C2 methylation blocks metabolic N-dealkylation and indole ring oxidation sites that remain vulnerable in unmethylated analogs such as gramine and bufotenine, potentially conferring improved metabolic stability [1]. Furthermore, the presence of both a basic tertiary amine (pKa ~8.5–9.5, estimated) and a phenolic hydroxyl (pKa ~9.5–10.5, estimated) enables pH-dependent solubility tuning and salt formation strategies unavailable to non-basic analogs like 1,2-dimethyl-1H-indol-5-ol . These cumulative structural differences mean that data generated with 3-substituted or non-methylated indole analogs cannot be reliably extrapolated to this compound.

Quantitative Differentiation Evidence Against Closest Analogs


Serotonin Receptor Engagement: C4 vs. C3 Regiochemical Differentiation

The 4-((dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol positions the basic dimethylamino group at C4 of the indole ring, contrasting with the C3 substitution found in gramine and bufotenine. Published structure-activity relationship (SAR) data for 2,3-dialkyl(dimethylamino)indoles demonstrate that the position of the aminoalkyl substituent on the indole scaffold critically determines serotonin receptor subtype selectivity. In rat brain cortical membrane binding assays, 2,3-dialkyl(dimethylamino)indoles bearing the amino group at C3 exhibited weak binding to 5-HT1 and 5-HT2 sites (IC50 > 1 µM for all compounds tested) and functioned as antagonists at the rat stomach fundus serotonin receptor [1]. By relocating the dimethylaminomethyl group to C4, the target compound is predicted to adopt a distinct pharmacophoric geometry that may alter the balance between 5-HT1/5-HT2 antagonism and 5-HT receptor agonism relative to gramine—a known serotonergic antagonist with an IC50 of 3.2 µM at AdipoR2 and 4.2 µM at AdipoR1 . No direct head-to-head binding data exist for the C4-substituted compound at serotonin receptors; however, the well-documented sensitivity of aminergic receptor binding to amine position supports the expectation of divergent selectivity profiles [1].

Serotonin receptor pharmacology Indole alkaloid SAR Regioisomer comparison

Lipophilicity Enhancement by N1,C2-Dimethylation Versus Non-Methylated Analogs

The N1 and C2 methyl groups on the target compound contribute additively to lipophilicity compared to non-methylated indole analogs. The parent scaffold 1,2-dimethyl-1H-indol-5-ol (CAS 25888-06-6) has an experimentally derived or computed LogP of approximately 2.2 [1]. Addition of the dimethylaminomethyl group at C4 is expected to increase LogP by approximately 0.5–0.8 log units based on the contribution of a tertiary amine-bearing methylene group, yielding an estimated LogP of ~2.7–3.0 for the target compound. In contrast, bufotenine (3-(2-dimethylaminoethyl)-1H-indol-5-ol), which lacks N1 and C2 methylation, has a computed LogP of approximately 1.5–1.8 [2]. Gramine (3-dimethylaminomethylindole), also lacking N1/C2 methylation and the 5-OH group, has a LogP of approximately 2.0–2.3 [2]. The higher lipophilicity of the target compound predicts enhanced passive membrane permeability and blood-brain barrier penetration potential relative to these comparators, an important consideration for CNS-targeted probe development.

Physicochemical profiling Lipophilicity Membrane permeability

Salt Formation Capability Via C4 Tertiary Amine for Solubility Modulation

The dimethylaminomethyl substituent at C4 introduces a basic tertiary amine center (estimated pKa ~8.5–9.5) that can be protonated to form water-soluble hydrochloride or other pharmaceutically acceptable salts. This property is absent in the non-basic analog 1,2-dimethyl-1H-indol-5-ol (CAS 25888-06-6), which bears only the weakly acidic 5-OH group (pKa ~9.5–10.5) and consequently exhibits poor aqueous solubility . The combination of a basic amine and a phenolic hydroxyl within the same molecule enables zwitterionic character at physiological pH, potentially enhancing solubility through intramolecular acid-base interactions. Gramine (3-dimethylaminomethylindole) also possesses a basic amine but lacks the 5-OH group, precluding zwitterion formation . This dual ionizable functionality is a differentiating feature for formulation development, particularly for in vivo dosing where solubility-limited absorption is a common bottleneck.

Salt screening Solubility enhancement Formulation development

Metabolic Stability from N1 and C2 Methylation Blocking Oxidative Sites

The N1-methyl and C2-methyl substituents on the target compound occupy positions that are primary sites of oxidative metabolism in unmethylated indole analogs. In gramine, the free indole N–H is susceptible to N-hydroxylation and subsequent elimination, while the unsubstituted C2 position is vulnerable to CYP450-mediated epoxidation and ring-opening [1]. In bufotenine, both the indole N–H and the C2 position are unsubstituted, contributing to extensive first-pass metabolism and short plasma half-life [2]. The N1,C2-dimethylation pattern of the target compound eliminates these metabolic soft spots, predicting improved metabolic stability consistent with the general principle that N-methylation of indoles reduces CYP450-mediated clearance. While no direct microsomal stability data exist for this specific compound, the structure-metabolism relationship is well established across indole-based drug discovery programs [1].

Metabolic stability Cytochrome P450 First-pass metabolism

Patent Landscape: Distinct Chemical Space Within the Indol-5-ol Kinase Inhibitor Estate

The substituted indol-5-ol chemical space is protected by a series of granted US patents assigned to NantBio, Inc., including US 9,458,137 B2 and US 10,160,749 B2, which broadly claim substituted indol-5-ol derivatives as protein kinase modulators for treating kinase-mediated diseases including cancer [1]. The target compound, with its specific 4-dimethylaminomethyl-1,2-dimethyl-5-hydroxy substitution pattern, represents a scaffold intermediate within this patent estate that is distinguishable from the more extensively exemplified 3-substituted indol-5-ol derivatives. Freedom-to-operate analysis indicates that while the general indol-5-ol kinase inhibitor space is patent-protected, the specific C4-substituted regioisomer occupies a less densely exemplified region compared to 3-substituted analogs, potentially offering greater novelty and composition-of-matter patentability for derivative programs [1]. In contrast, gramine and bufotenine are natural products in the public domain with limited composition-of-matter patent opportunities [2].

Kinase inhibitor Patent analysis Chemical intellectual property

Synthetic Tractability: Mannich Reaction Access to C4-Dimethylaminomethyl Derivatives

The C4-dimethylaminomethyl group is introduced via a Mannich-type reaction between 1,2-dimethyl-1H-indol-5-ol, formaldehyde, and dimethylamine, a well-precedented transformation for electron-rich indoles [1]. This synthetic route is operationally simple, uses readily available reagents, and proceeds under mild conditions, enabling gram-scale preparation. The resulting tertiary amine serves as a versatile synthetic handle: it can be quaternized to form ammonium salts, oxidized to the N-oxide, or demethylated to the secondary amine for further functionalization [1]. This contrasts with gramine, where the dimethylaminomethyl group at C3 is introduced via a similar Mannich reaction but the indole N–H remains unprotected, complicating subsequent N-alkylation steps . The N1,C2-dimethylated scaffold of the target compound eliminates the need for N–H protection during derivatization, streamlining multi-step synthetic sequences.

Synthetic chemistry Mannich reaction Building block utility

Research and Industrial Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Lead Generation with a C4-Substituted Indol-5-ol Scaffold

Drug discovery programs targeting protein kinases—particularly those within the NantBio indol-5-ol patent landscape—can employ 4-((dimethylamino)methyl)-1,2-dimethyl-1H-indol-5-ol as a privileged intermediate for generating focused libraries of ATP-competitive kinase inhibitors. The C4-dimethylaminomethyl group provides a built-in basic center for engaging the conserved catalytic lysine or ribose-binding pocket of kinases, while the N1,C2-dimethylation enhances lipophilicity (estimated LogP ~2.7–3.0) for improved cell permeability. The dual ionizable functionality (basic amine + phenolic hydroxyl) enables salt formation for in vivo dosing, addressing a common solubility limitation encountered with non-basic indole scaffolds [1].

Serotonin Receptor Subtype Profiling Using a C4-Regioisomeric Probe

For academic or industrial groups investigating biased signaling at serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C), the target compound offers a structurally distinct C4-substituted probe that complements the extensively studied 3-substituted indole series (gramine, bufotenine, 5-MeO-DMT). Published SAR demonstrates that the position of the aminoalkyl substituent on the indole ring is a key determinant of 5-HT1/5-HT2 binding affinity and functional activity, with 3-substituted analogs showing IC50 > 1 µM and antagonist behavior at the rat fundus receptor [2]. The C4 regioisomer is expected to exhibit a divergent selectivity fingerprint, enabling mapping of the chemical space around the indole pharmacophore.

CNS-Penetrant Probe Development Leveraging Enhanced Membrane Permeability

The elevated lipophilicity of the target compound (estimated LogP ~2.7–3.0 compared to ~1.5–1.8 for bufotenine) predicts superior passive membrane permeability and blood-brain barrier penetration. This property positions the compound as a starting point for CNS-targeted probe development, particularly for targets where intracellular or CNS exposure is critical. The blocked N1 and C2 metabolic soft spots further predict improved brain half-life relative to unmethylated analogs like bufotenine, which undergoes rapid first-pass metabolism [3].

Building Block for Parallel Medicinal Chemistry with Direct Amine Derivatization

Medicinal chemistry groups requiring rapid expansion of chemical diversity around an indole core can utilize the target compound's tertiary amine as a direct alkylation handle for parallel library synthesis. The pre-installed N1,C2-dimethylation eliminates the need for indole N–H protection during subsequent chemistry, saving one synthetic step per analog compared to gramine-derived routes. This operational efficiency is valuable in hit-to-lead campaigns where synthetic throughput is rate-limiting .

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